N-Acetyl-leucyl-leucyl-norleucinal

Description

Properties

IUPAC Name |

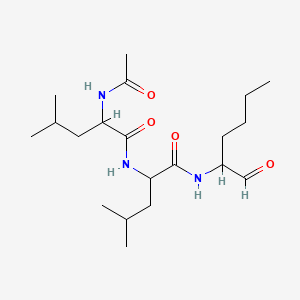

2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Solid-Phase Peptide Synthesis (SPPS)

The primary method for ALLN preparation employs a stepwise solid-phase approach, as described by Schaschke et al. (1996). This method involves sequential coupling of N-acetyl-leucine, leucine, and norleucinal residues on a resin support. Key steps include:

-

Resin Activation : A Wang resin preloaded with norleucinal is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

-

Coupling Reactions :

-

Cleavage and Deprotection : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger, yielding the crude tripeptide aldehyde.

This method achieves an overall yield of 45%, with purity ≥95% confirmed by reversed-phase HPLC.

Solution-Phase Synthesis Alternatives

For laboratories lacking SPPS infrastructure, solution-phase synthesis offers a viable alternative:

-

Fragment Condensation :

-

Aldehyde Introduction : The norleucinal aldehyde group is introduced via oxidation of a corresponding alcohol intermediate using pyridinium chlorochromate (PCC) in anhydrous DCM.

While this approach avoids solid-phase limitations, it requires meticulous purification at each step, reducing the overall yield to 28–32%.

Optimization of Reaction Conditions

Catalytic Enhancements

Reaction efficiency is improved through:

Solvent and Reagent Selection

| Parameter | Optimal Choice | Impact on Yield |

|---|---|---|

| Coupling Solvent | Anhydrous DMF | Enhances resin swelling |

| Oxidizing Agent | PCC over MnO₂ | Higher selectivity |

| Scavenger in TFA Cleavage | Triisopropylsilane (TIS) | Reduces side reactions |

Purification and Characterization

Chromatographic Purification

Crude ALLN is purified via:

Structural Confirmation

Crystallization and Stability

Crystallization Protocol

ALLN crystals are obtained by vapor diffusion:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-leucyl-leucyl-norleucinal primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products Formed

The hydrolysis of this compound results in the formation of its constituent amino acids: N-acetyl-leucine, leucine, and norleucine .

Scientific Research Applications

N-Acetyl-leucyl-leucyl-norleucinal has a wide range of applications in scientific research:

Biochemistry: Used as a protease inhibitor to study proteasome function and protein degradation pathways.

Cell Biology: Investigates the role of proteasomes in cellular processes like antigen presentation and protein turnover.

Parasitology: Shows inhibitory effects on the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.

Mechanism of Action

N-Acetyl-leucyl-leucyl-norleucinal exerts its effects by inhibiting proteasomes and other proteases. It binds to the active site of these enzymes, preventing the degradation of ubiquitinated proteins . This inhibition leads to the accumulation of proteins within the cell, affecting various cellular processes such as antigen presentation and protein turnover .

Comparison with Similar Compounds

Comparison with Similar Compounds

ALLN belongs to a class of proteasome inhibitors, but its specificity, mechanism, and applications differ from other compounds. Below is a detailed comparison:

Mechanistic and Functional Differences

Specificity and Selectivity

- ALLN vs. MG-132 : While both inhibit proteasomes, ALLN uniquely targets neutral cysteine proteases, making it effective in blocking apoB degradation in hepatocytes. MG-132 is more commonly used for general proteasome inhibition .

- ALLN vs. Lactacystin : Lactacystin’s irreversible binding limits its utility in reversible experimental systems, whereas ALLN’s reversible inhibition allows for transient protein stabilization .

- ALLN vs. Shikonin : Shikonin inhibits IκB-α phosphorylation, whereas ALLN directly blocks its degradation, offering distinct advantages in dissecting NF-κB signaling pathways .

Pharmacological and Clinical Relevance

- Apolipoprotein B Studies : ALLN’s ability to inhibit apoB degradation without enhancing secretion (unlike niacin) makes it invaluable for studying dyslipidemia .

- Drug Interactions : ALLN alters the oral absorption of etoposide in rats, likely via transporter-mediated mechanisms beyond P-glycoprotein inhibition .

Biological Activity

N-Acetyl-leucyl-leucyl-norleucinal (ALLN) is a synthetic calpain inhibitor known for its diverse biological activities, particularly in the context of neuroprotection, inflammation, and cellular differentiation. This article provides a comprehensive overview of its mechanisms of action, relevant case studies, and research findings regarding its biological activity.

ALLN primarily acts as a selective inhibitor of calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes including apoptosis, cell differentiation, and inflammation. The compound exhibits inhibition at low concentrations while demonstrating complex effects on amyloid precursor protein processing and beta-amyloid peptide production.

Key Properties

- Calpain Inhibition : ALLN inhibits calpain I and II with Ki values ranging from 0.12 µM to 0.23 µM, indicating potent activity against these proteases .

- Concentration-Dependent Effects : At low concentrations, ALLN increases the secretion of beta-amyloid peptides (Abeta40 and Abeta42), while higher concentrations reduce their secretion by inhibiting C100 degradation .

Neuroprotective Effects

Research has shown that ALLN can protect neuronal cells from various neurotoxic insults. For example, in studies involving SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP(+) and rotenone, pre-treatment with ALLN preserved cell viability and morphology by reducing oxidative stress and inflammatory responses .

Inhibition of Cornified Cell Envelope Formation

In experiments with normal human epidermal keratinocytes (NHEK), treatment with ALLN significantly reduced the formation of insoluble cornified cell envelopes during calcium-induced differentiation. This effect was attributed to the inhibition of calpain activity, which is crucial for the activation of transglutaminase enzymes involved in this process .

Case Studies

- Neuroprotection Against Parkinsonian Neurotoxins :

- Effects on Amyloid Precursor Protein Processing :

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.